6,8a-diepi-castanospermine
描述
属性
CAS 编号 |
106798-21-0 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 |
同义词 |
(1S,6R,7R,8R,8aS)-octahydroindolizine-1,6,7,8-tetraol |
产品来源 |
United States |
Natural Occurrence and Isolation of 6,8a Diepi Castanospermine
Discovery and Initial Characterization from Natural Sources
The indolizidine alkaloid 6,8a-diepi-castanospermine was first identified as a new natural compound through the investigation of iminosugars from the seeds of Castanospermum australe. In a comprehensive study of the chemical constituents of this plant, fourteen iminosugars were isolated and their structures determined. Among these was the novel alkaloid, this compound. Its structure was elucidated using spectroscopic methods, which are essential for the definitive identification of new chemical entities. researchgate.net
The initial characterization of this compound involved a side-by-side comparison with its corresponding monocyclic iminosugar, talo-DNJ. This comparative analysis revealed that the bicyclic structure of this compound leads to a significant difference in its biological activity profile. While talo-DNJ is known to be an inhibitor of the enzyme α-galactosidase A, this compound showed a complete loss of this inhibitory activity. This finding underscores the critical role of the core structure of these molecules in determining their specific biological functions. researchgate.net
The molecular weight of castanospermine (B190763) isomers is 189.21 g/mol , and they typically appear as a white to off-white solid. wikipedia.org
Botanical Sources of this compound
The primary botanical source of this compound, as established by its initial discovery, is the seeds of Castanospermum australe. researchgate.net This plant, commonly known as the Moreton Bay Chestnut or Blackbean, is a large leguminous tree native to the east coast of Australia. wikipedia.org Castanospermum australe is a well-documented source of a diverse array of polyhydroxylated alkaloids, including the prominent compound castanospermine and several of its stereoisomers. wikipedia.orgresearchgate.netnih.gov The presence of such a variety of related alkaloids in a single plant species suggests a complex biosynthetic pathway. nih.gov
While Castanospermum australe is the confirmed source of this compound, other plants known to produce castanospermine and its isomers, such as species of the genus Alexa, could potentially also contain this compound, though this has not been explicitly reported. wikipedia.org
| Botanical Source | Plant Part |
| Castanospermum australe | Seeds |
Methods of Isolation from Biological Matrices
The isolation of this compound from its natural source, the seeds of Castanospermum australe, involves a multi-step process designed to separate and purify this specific alkaloid from a complex mixture of other compounds. While the precise details of the isolation of this compound are part of a broader study on multiple iminosugars researchgate.net, a general and relevant methodology for the isolation of castanospermine isomers from the same plant material has been described in detail for the related compound, 6,7-diepicastanospermine (B1263600). nih.gov
This established procedure begins with the extraction of the alkaloids from the plant material using a polar solvent. nih.gov Methanol is a commonly used solvent for this purpose due to its effectiveness in dissolving alkaloids. nih.govmedchemexpress.com Following the initial extraction, the crude extract contains a mixture of various alkaloids, sugars, and other plant metabolites. To separate the desired iminosugars, a series of chromatographic techniques are employed.
Ion-exchange chromatography is a crucial step in the purification process. nih.gov This technique separates molecules based on their net charge, which is particularly effective for isolating alkaloids that are typically basic and can be charged under appropriate pH conditions. Further purification is achieved through preparative thin-layer chromatography (TLC) and radial chromatography. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of individual isomers with high purity.
The purity of the isolated alkaloid is then typically confirmed by analytical techniques such as gas chromatography of its trimethylsilyl (B98337) (TMS) derivative. nih.gov The structural identity of the purified compound is definitively established through spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov
Table of Isolation Techniques for Castanospermine Isomers from Castanospermum australe
| Step | Technique | Purpose |
| 1 | Extraction | Initial removal of alkaloids from plant material using a solvent like methanol. |
| 2 | Ion-Exchange Chromatography | Separation of alkaloids based on their charge. |
| 3 | Preparative Thin-Layer Chromatography | Further purification based on polarity. |
| 4 | Radial Chromatography | Final purification to achieve homogeneity. |
| 5 | Gas Chromatography (of TMS derivative) | Assessment of purity. |
| 6 | NMR Spectroscopy & Mass Spectrometry | Structural elucidation and confirmation. |
Biological Activity and Mechanistic Investigations of 6,8a Diepi Castanospermine
Glycosidase Inhibition Profile
The inhibitory activity of 6,8a-diepi-castanospermine has been evaluated against a range of glycosidases, revealing a notable and selective profile.
Inhibition of Alpha-L-Fucosidase
Research has highlighted that 1-deoxy-6,8a-diepi-castanospermine is a potent inhibitor of α-L-fucosidase. nih.gov This strong inhibition is attributed to the fact that four of its chiral centers are identical to those of α-L-fucose. nih.gov A study investigating a series of epimers and deoxy derivatives of castanospermine (B190763) found that while all derivatives of 6-epicastanospermine possess the minimum structural feature for α-L-fucosidase inhibition, those with a β-anomeric substituent show very weak or no inhibition. nih.gov In contrast, 1-deoxy-6,8a-diepi-castanospermine stands out as a powerful inhibitor of this enzyme. nih.gov However, in one study, this compound, described as an alleged fucosidase inhibitor, did not show any effect on CD16 binding, a process influenced by core fucosylation. epo.org
Activity Against Other Glycosidases (e.g., Alpha-Glucosidases, Mannosidases)
The inhibitory spectrum of castanospermine derivatives is highly dependent on their stereochemistry. While castanospermine itself is a potent inhibitor of both α- and β-D-glucosidases, any alteration to its five chiral centers tends to significantly reduce this inhibition. nih.gov
Specifically for this compound, it is considered a bicyclic derivative of talo-DNJ. researchgate.net Interestingly, it demonstrated a complete loss of inhibitory activity against α-galactosidase A. researchgate.net This lack of activity is comparable to that observed for 1-epi-australine and altro-DMDP. researchgate.net The broader class of polyhydroxylated indolizidine alkaloids, to which this compound belongs, are recognized as selective glycosidase inhibitors. nih.gov
Specificity and Selectivity Studies Towards Enzyme Isoforms
The selectivity of castanospermine analogues is a key area of investigation. For instance, 6-epicastanospermine, which is structurally related to D-pyranomannose, does not inhibit the lysosomal (acidic) α-mannosidase but is a good inhibitor of the cytosolic or neutral α-mannosidase. nih.govresearchgate.net Conversely, 1-deoxy-6-epicastanospermine strongly inhibits the acidic α-mannosidase but not the neutral isoform. nih.govresearchgate.net This differential inhibition is thought to be due to the preferential recognition of different mannose configurations by the various α-mannosidase isoforms. nih.govresearchgate.net While these findings relate to close structural relatives, they underscore the principle that subtle stereochemical changes in the castanospermine scaffold can lead to significant shifts in selectivity towards specific enzyme isoforms.
Enzyme Kinetic Studies
Enzyme kinetic studies are crucial for understanding the mechanism and potency of inhibitors.
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's potency. For 1-deoxy-6,8a-diepi-castanospermine, a potent Ki value of 1.3 µM has been determined for its inhibition of α-L-fucosidase. nih.gov This low micromolar value signifies a strong interaction between the inhibitor and the enzyme. nih.gov
| Compound | Enzyme | Ki (µM) |
| 1-deoxy-6,8a-diepi-castanospermine | α-L-Fucosidase | 1.3 nih.gov |
Competitive and Non-Competitive Inhibition Modes
The mode of inhibition describes how an inhibitor interacts with an enzyme and its substrate. In competitive inhibition , the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. tutorchase.com This type of inhibition can often be overcome by increasing the substrate concentration. tutorchase.com In non-competitive inhibition , the inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity without preventing substrate binding. tutorchase.comuniroma1.it This type of inhibition is not typically overcome by increasing substrate concentration. tutorchase.com
While specific studies detailing the competitive or non-competitive inhibition mode of this compound are not extensively available in the provided search results, the parent compound, castanospermine, has been shown to be a competitive inhibitor of amyloglucosidase and almond emulsin β-glucosidase under certain pH conditions. nih.gov The inhibition by castanospermine is also pH-dependent, being more effective at a pH of 6.0 to 6.5. nih.gov The time-dependent inhibition of rat hepatic lysosomal α-glucosidase by castanospermine appeared competitive without preincubation but noncompetitive after preincubation. nih.gov These findings for the parent compound suggest that the inhibition mode of its derivatives, including this compound, could also be complex and warrants specific investigation.
Mechanisms of Glycosidase Inhibition
The inhibitory action of this compound and related compounds against glycosidases is a multifaceted process rooted in their structural similarity to the natural carbohydrate substrates of these enzymes.
Glycosidase inhibitors often function as transition state analogs, compounds that structurally and electronically mimic the fleeting, high-energy transition state of the substrate during the enzymatic reaction. wikipedia.orgnumberanalytics.com This mimicry allows them to bind to the enzyme's active site with high affinity, often much more tightly than the substrate itself, thereby blocking the catalytic process. wikipedia.org Enzymes are masters of stabilizing the transition state of a reaction, and compounds that resemble this state can effectively exploit this stabilizing energy for tight binding. wikipedia.orgnih.gov The design of such analogs is a pivotal strategy in the development of potent enzyme inhibitors. wikipedia.orgnih.gov
While the broader class of iminosugars, to which this compound belongs, are known to act as transition state analogs, specific studies detailing the precise transition state mimicry of this compound are not extensively available in the provided search results. However, the principle remains that their polyhydroxylated indolizidine structure resembles the oxocarbenium ion-like transition state of glycosidic bond cleavage. numberanalytics.comnih.gov
The efficacy and specificity of glycosidase inhibitors are determined by their interactions with the amino acid residues within the enzyme's active site. For castanospermine and its analogs, the stereochemistry of the hydroxyl groups is crucial for this interaction. Altering any of the five chiral centers in castanospermine can significantly decrease its inhibitory activity against various α- and β-D-glucosidases. researchgate.net
For instance, 6-epicastanospermine, which is structurally related to D-pyranomannose, is a good inhibitor of cytosolic or neutral α-mannosidase but does not inhibit the lysosomal (acidic) form of the enzyme. researchgate.net This highlights the importance of specific hydroxyl group configurations for targeting different glycosidases. In contrast, 1-deoxy-6,8a-diepicastanospermine, which shares four chiral centers with α-L-fucose, is a potent inhibitor of α-L-fucosidase. researchgate.netresearchgate.net However, 6,8-diepi-castanospermine itself showed a complete loss of α-galactosidase A inhibition, despite being considered a bicyclic derivative of talo-DNJ. researchgate.net These findings underscore the subtle yet critical role of stereochemistry in the binding and inhibition of specific glycosidases.
A primary mechanism of action for castanospermine and its analogs is the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II. nih.govscispace.comnih.gov These enzymes are critical for the initial steps of N-linked glycoprotein (B1211001) processing, specifically the trimming of glucose residues from the precursor oligosaccharide (Glc3Man9GlcNAc2) that is transferred to nascent polypeptide chains. nih.govresearchgate.net
By inhibiting these glucosidases, castanospermine prevents the removal of the terminal glucose residues. nih.gov This disruption has significant consequences for proper glycoprotein folding. The monoglucosylated glycan (Glc1Man9GlcNAc2) normally acts as a recognition signal for the lectin-like chaperones calnexin (B1179193) and calreticulin. nih.govscispace.comnih.gov Binding to these chaperones facilitates the correct folding of the glycoprotein. nih.govcsic.es
In the presence of castanospermine, the persistent triglucosylated state of the N-glycan prevents this crucial interaction with calnexin and calreticulin. scispace.comresearchgate.net This leads to misfolded glycoproteins that are often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.govcsic.es This mechanism is fundamental to the antiviral and other biological activities observed for castanospermine and its analogs. nih.govnih.gov
Cellular and Viral System Studies (Non-Human)
The impact of inhibiting glycoprotein processing by compounds like this compound has been explored in various non-human cellular and viral models.
In cell culture, castanospermine has been shown to significantly alter the glycosylation profile of proteins. For example, in Madin-Darby canine kidney (MDCK) cells, treatment with castanospermine led to a marked increase in the binding of concanavalin (B7782731) A, indicating changes in the cell surface carbohydrate landscape. nih.gov Studies using Chinese hamster ovary (CHO) cells to produce recombinant immunoglobulin G1 (IgG1) demonstrated that castanospermine supplementation resulted in a substantial increase in high-mannose structures containing glucose. nih.gov While this interference in the early glycosylation pathway can sometimes lead to reduced secretion of glycoproteins, as seen in human hepatoma cells, the effect can be cell-line dependent. nih.gov The ability of these compounds to modulate the glycan structures on proteins is a key aspect of their biological activity. nih.gov
The disruption of glycoprotein processing by castanospermine and its analogs has significant antiviral implications, particularly against enveloped viruses that rely on heavily glycosylated proteins for entry, assembly, and egress.
Table 1: Antiviral Activity of Castanospermine in In Vitro Systems
| Virus | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Dengue virus (all 4 serotypes) | BHK-21, Huh-7 | Inhibition of viral secretion and infectivity. nih.govnih.gov | nih.govnih.gov |
| Yellow fever virus | In vitro assays | Partially resistant to inhibition. nih.gov | nih.gov |
| West Nile virus | In vitro assays | Almost completely resistant to inhibition. nih.gov | nih.gov |
| Influenza virus | MDCK cells | Production of fully infective virus, but with altered glycopeptides. nih.gov | nih.gov |
| Human Immunodeficiency Virus (HIV) | --- | Anti-HIV activity reported. nih.gov | nih.gov |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK cells | Inhibition with IC50 values of 110 µM and 567 µM. nih.gov | nih.gov |
The mechanism behind this antiviral activity is primarily the misfolding of viral envelope glycoproteins. nih.govnih.gov For instance, in the case of Dengue virus, castanospermine's inhibition of α-glucosidases leads to improper folding of the prM and E structural proteins, which is crucial for the secretion of infectious viral particles. nih.govnih.gov Similarly, for SARS-CoV-2, the extensively glycosylated Spike protein requires proper folding mediated by calnexin and calreticulin; inhibition of this process by castanospermine leads to a reduction in viral replication. scispace.com
While specific antiviral data for this compound is not detailed in the provided search results, the established antiviral mechanisms of its parent compound, castanospermine, provide a strong basis for its potential in this area, contingent on its specific glycosidase inhibitory profile.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Castanospermine |
| 6-epicastanospermine |
| 1-deoxy-6,8a-diepicastanospermine |
| talo-DNJ |
| Calnexin |
| Calreticulin |
| Concanavalin A |
| Immunoglobulin G1 (IgG1) |
| prM protein |
| E protein |
Investigations into Host Cell Glycosylation Pathways
The influence of this compound on host cell glycosylation pathways has been a subject of scientific inquiry, particularly in the context of modifying the glycan structures of therapeutic proteins. Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function. The N-linked glycosylation pathway, which takes place in the endoplasmic reticulum (ER) and Golgi apparatus, is a key target for inhibitors like castanospermine and its analogues.
Investigations into the effects of this compound have revealed its role in the early stages of the glycosylation pathway. epo.org In studies examining its potential to modulate antibody-dependent cellular cytotoxicity (ADCC), this compound was tested as a potential inhibitor of fucosidase. epo.org Core fucosylation, the addition of a fucose sugar to the N-glycan core of an antibody, is known to reduce ADCC. Therefore, inhibiting this step is a key strategy in enhancing the therapeutic efficacy of antibodies.
However, research showed that this compound did not have an effect on CD16 (FcγRIIIa) binding, a key interaction for ADCC, at the concentrations tested. epo.org This was attributed to its mechanism of action, which involves interrupting the very early stages of the N-glycan processing pathway. epo.org By inhibiting early-stage enzymes such as glucosidases, the compound prevents the trimming of glucose residues from the initial Glc₃Man₉GlcNAc₂ precursor. This halt in processing means that the glycan does not mature to the complex-type structure where core fucosylation by fucosyltransferases would normally occur. epo.org Consequently, while it does alter the final glycan profile, it does not specifically inhibit fucosylation to produce antibodies with reduced core fucose and complex N-glycans. epo.org Instead, its activity leads to the accumulation of immature, high-mannose type glycans on the protein.
| Compound | Target Pathway Stage | Observed Effect on Antibody Glycosylation | Reference |
| This compound | Early N-glycan processing (glucosidase inhibition) | Interruption of early glycosylation stages; no effect on CD16 binding observed. | epo.org |
Biosynthetic Implications of Glycosidase Activity
The biological activity of this compound and its derivatives stems from their ability to act as mimics of the natural carbohydrate substrates of glycosidase enzymes. This structural mimicry allows them to fit into the enzyme's active site, leading to competitive inhibition. The specific stereochemistry of the hydroxyl groups on the indolizidine ring determines which glycosidases are inhibited and with what potency.
While this compound itself is primarily recognized as a glucosidase inhibitor, synthetic modifications, such as the removal of the hydroxyl group at the C-1 position, have been used to explore and enhance its inhibitory profile against other enzymes. A notable example is the derivative 1-deoxy-6,8a-diepicastanospermine. nih.gov This compound has demonstrated potent and specific inhibitory activity against α-L-fucosidase. nih.gov
The structural basis for this inhibition lies in its stereochemical similarity to α-L-fucose. 1-Deoxy-6,8a-diepicastanospermine possesses four chiral centers that are identical to those in α-L-fucose, making it a powerful inhibitor of the enzyme responsible for cleaving fucose residues. nih.gov Studies on a series of castanospermine epimers and deoxy derivatives have shown that while many derivatives of 6-epicastanospermine possess the basic structural requirements to inhibit α-L-fucosidase, 1-deoxy-6,8a-diepicastanospermine is a particularly potent inhibitor, with a reported Kᵢ value of 1.3 µM. nih.gov
This potent inhibition of α-L-fucosidase has significant biosynthetic implications. By blocking this enzyme, the compound can prevent the removal of fucose from glycoproteins and glycolipids, altering cellular processes that rely on fucosylated glycans. The ability to selectively inhibit specific glycosidases like α-L-fucosidase makes these compounds valuable tools for studying the roles of specific glycan structures in biological systems.
| Compound Derivative | Target Enzyme | Potency (Kᵢ) | Structural Rationale | Reference |
| 1-Deoxy-6,8a-diepicastanospermine | α-L-Fucosidase | 1.3 µM | Four chiral centers identical to α-L-fucose. | nih.gov |
Structure Activity Relationship Sar Studies of 6,8a Diepi Castanospermine
Impact of Stereochemistry on Glycosidase Specificity
The stereochemistry of castanospermine (B190763) analogues profoundly influences their glycosidase specificity. Even subtle changes in the orientation of a single hydroxyl group can lead to significant alterations in inhibitory activity and selectivity. While specific inhibitory data for 6,8a-diepi-castanospermine against a wide range of glycosidases is not extensively documented in publicly available literature, studies on its deoxy derivative, 1-deoxy-6,8a-diepi-castanospermine, provide valuable insights. This derivative has been identified as a potent and selective inhibitor of α-L-fucosidase, with a reported Ki value of 1.3 µM. nih.gov This high affinity is attributed to the fact that four of its chiral centers have a stereochemistry identical to that of α-L-fucose, allowing it to act as an effective mimic of the natural substrate.
Role of Hydroxyl Group Orientation in Enzyme Recognition
The precise orientation of the hydroxyl groups on the indolizidine ring is paramount for enzyme recognition and binding. These hydroxyl groups mimic the polyhydroxylated nature of carbohydrate substrates, enabling the inhibitor to fit into the enzyme's active site. The specific pattern of hydroxyl groups and their spatial arrangement determine the strength and specificity of the interaction with the amino acid residues in the active site through a network of hydrogen bonds.
For an inhibitor to be effective, the orientation of its hydroxyl groups must closely match the binding requirements of the target enzyme's active site. Any alteration, such as the epimerization at C-6 and C-8a in this compound, changes the positions of the hydroxyl groups at these carbons. This rearrangement can either introduce unfavorable steric interactions or disrupt the optimal hydrogen-bonding network required for potent inhibition of certain enzymes, such as glucosidases, while potentially creating a favorable binding geometry for other enzymes, like α-L-fucosidase in the case of its 1-deoxy counterpart. nih.gov
Comparison of this compound with other Castanospermine Epimers
A comparative analysis of the inhibitory activities of various castanospermine epimers highlights the stringent structural requirements for effective glycosidase inhibition.
6-epi-castanospermine (B28555)
6-epi-castanospermine, which differs from castanospermine only in the stereochemistry at the C-6 position, exhibits a markedly different inhibitory profile. While castanospermine is a potent inhibitor of glucosidases, 6-epi-castanospermine is a very poor inhibitor of these enzymes. nih.gov Instead, it shows potent inhibition of amyloglucosidase (an exo-1,4-α-glucosidase) and is a weak inhibitor of β-galactosidase. nih.gov This demonstrates that a single stereochemical change at C-6 is sufficient to drastically alter the inhibitory specificity.
1-deoxy-6,8a-diepi-castanospermine
As previously mentioned, 1-deoxy-6,8a-diepi-castanospermine is a potent inhibitor of α-L-fucosidase. nih.gov The removal of the hydroxyl group at the C-1 position, combined with the epimerization at C-6 and C-8a, creates a molecule that effectively mimics L-fucose. This high degree of structural similarity allows it to bind tightly to the active site of α-L-fucosidase. The synthesis of this specific epimer has been achieved through multi-step processes. nih.gov
Other Diastereoisomers and Deoxy Derivatives
Studies on a range of other castanospermine diastereoisomers and their deoxy derivatives have consistently shown that any alteration to the five chiral centers of the parent castanospermine molecule tends to markedly decrease the inhibition of α- and β-D-glucosidases. nih.gov For instance, 6,7-diepicastanospermine (B1263600) is a moderately good inhibitor of the fungal α-glucosidase, amyloglucosidase, but a relatively weak inhibitor of β-glucosidase. It shows no inhibitory activity against α- or β-galactosidase, α- or β-mannosidase, or α-L-fucosidase. This further illustrates that each unique stereochemical arrangement results in a distinct pattern of glycosidase inhibition.
| Compound | Enzyme | Inhibitory Activity (Ki or IC50) | Reference |
|---|---|---|---|
| Castanospermine | α-Glucosidase | Potent inhibitor | nih.gov |
| Castanospermine | β-Glucosidase | Potent inhibitor | nih.gov |
| 6-epi-castanospermine | Amyloglucosidase | Potent inhibitor | nih.gov |
| 6-epi-castanospermine | β-Galactosidase | Weak inhibitor | nih.gov |
| 6-epi-castanospermine | Glucosidase I and II | Very poor inhibitor | nih.gov |
| 1-deoxy-6,8a-diepi-castanospermine | α-L-Fucosidase | 1.3 µM (Ki) | nih.gov |
| 6,7-diepicastanospermine | Amyloglucosidase | 84 µM (Ki) | |
| 6,7-diepicastanospermine | β-Glucosidase | Weak inhibitor |
Contribution of Bicyclic Core Structure to Activity
The bicyclic indolizidine core is a fundamental structural feature that provides a rigid scaffold for the precise positioning of the hydroxyl groups. This rigid framework is thought to mimic the conformation of the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. By adopting a shape that is complementary to the transition state, these inhibitors can bind to the enzyme's active site with high affinity.
The nitrogen atom within the bicyclic core is typically protonated at physiological pH. This positive charge is crucial for the inhibitory activity, as it can interact with negatively charged residues, such as aspartate or glutamate, in the active site of the glycosidase, mimicking the charge distribution of the transition state. The fusion of the five- and six-membered rings in the indolizidine structure restricts the conformational flexibility of the molecule, which is an important factor for high-affinity binding to the enzyme's active site. nih.govnih.gov Modifications to this core structure, such as ring size or the introduction of different heteroatoms, can significantly impact the inhibitory profile.
Comparative Biochemical Analysis with Other Iminosugars
Distinction from Monocyclic Iminosugars (e.g., Deoxynojirimycin analogs)
The fundamental difference between 6,8a-diepi-castanospermine and monocyclic iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) lies in their core structure. nih.gov this compound possesses a bicyclic indolizidine ring system, whereas DNJ and its analogs feature a monocyclic piperidine (B6355638) ring. wikipedia.orgnih.gov This structural divergence leads to significant differences in their biochemical profiles, particularly in their potency and spectrum as glycosidase inhibitors. nih.gov
Research comparing bicyclic iminosugars with their corresponding monocyclic counterparts reveals that the core structure distinctly alters enzyme inhibition. nih.gov For instance, while castanospermine (B190763) and DNJ share a common D-gluco configuration and exhibit similar inhibition profiles, this is not a universal rule for all iminosugar pairs. nih.gov A stark contrast is observed with this compound, which can be considered a bicyclic derivative of talo-DNJ. Despite this structural relationship, this compound demonstrated a complete loss of inhibitory activity against α-galactosidase A, an enzyme that other iminosugars with a talo-configuration might inhibit. nih.gov
Furthermore, the effects on glycoprotein (B1211001) processing can differ. Studies on the glucosidase inhibitors castanospermine (a bicyclic iminosugar) and 1-deoxynojirimycin (monocyclic) showed that both lead to the accumulation of glucosylated high-mannose-type oligosaccharides. nih.gov However, 1-deoxynojirimycin also inhibited the initial glycosylation of newly synthesized proteins, resulting in proteins with fewer oligosaccharide side chains, an effect not described for castanospermine in the same study. nih.gov Specifically, oligosaccharides formed in the presence of castanospermine mainly contained three glucose residues, whereas those formed with 1-deoxynojirimycin predominantly contained only one. nih.govresearchgate.net
Table 1: Comparison of Bicyclic (this compound) and Monocyclic (Deoxynojirimycin analog) Iminosugars
| Feature | This compound (Bicyclic) | Deoxynojirimycin (DNJ) Analogs (Monocyclic) |
| Core Structure | Indolizidine (fused piperidine and pyrrolidine (B122466) rings) | Piperidine |
| Enzyme Inhibition | Inhibition potency and spectrum are significantly altered by the bicyclic core. nih.gov | Inhibition profile is determined by the stereochemistry of the piperidine ring. nih.gov |
| Example Activity | Complete loss of α-galactosidase A inhibition compared to its theoretical monocyclic counterpart (talo-DNJ). nih.gov | DNJ is a known inhibitor of α-glucosidases I and II. wikipedia.orgnih.gov |
| Glycoprotein Processing | Leads to accumulation of oligosaccharides with three glucose residues (based on data for castanospermine). nih.gov | Leads to accumulation of oligosaccharides with one glucose residue and can also inhibit glycosylation de novo. nih.gov |
Comparison with other Bicyclic Iminosugars (e.g., Swainsonine (B1682842), Australine)
Within the class of bicyclic iminosugars, significant variations in biochemical activity exist, primarily dictated by the specific ring structure (indolizidine vs. pyrrolizidine) and the stereochemistry of the hydroxyl groups. This compound is an indolizidine alkaloid, similar to castanospermine and swainsonine. nih.govnih.gov
A comparison between castanospermine and swainsonine highlights the specificity of enzyme inhibition. Castanospermine is a potent inhibitor of α- and β-glucosidases. nih.gov Its inhibitory action is direct, competitively binding to the enzyme's active site. nih.gov In contrast, swainsonine is a specific inhibitor of α-mannosidases, particularly mannosidase II. nih.govnih.gov Swainsonine's effect on sucrase activity in animal studies was not due to direct enzyme inhibition, but rather an alteration of the enzyme's carbohydrate structure, which in turn affected its activity. nih.gov This fundamental difference in enzyme targets means that castanospermine and swainsonine induce the accumulation of different types of oligosaccharides. nih.gov
The stereoisomerism of the bicyclic core is also critical. For example, this compound's behavior against α-galactosidase A is similar to that of another bicyclic iminosugar, 1-epi-australine, which also shows a loss of inhibition for this enzyme. nih.gov This underscores that subtle changes in the spatial arrangement of hydroxyl groups on the bicyclic frame can lead to dramatic shifts in inhibitory specificity.
Table 2: Comparative Analysis of Bicyclic Iminosugars
| Compound | Core Structure | Primary Enzyme Target(s) | Mechanism of Action on Target Glycoprotein |
| This compound | Indolizidine | Glycosidases (with high specificity) nih.gov | Direct enzyme inhibition (presumed) |
| Castanospermine | Indolizidine | α- and β-Glucosidases nih.gov | Direct, competitive inhibition of enzyme activity. nih.gov |
| Swainsonine | Indolizidine | α-Mannosidases nih.gov | Alters the carbohydrate structure of glycoproteins, indirectly affecting activity. nih.gov |
| Australine | Pyrrolizidine | Amyloglucosidase | Direct enzyme inhibition |
Mechanistic Commonalities and Differences Across Iminosugar Classes
The primary mechanistic commonality across most iminosugar classes is their role as competitive inhibitors of glycosidases. nih.gov Their structure, mimicking that of the natural carbohydrate substrate, allows them to bind to the enzyme's active site. nih.gov The protonated nitrogen atom at physiological pH is thought to mimic the positively charged oxonium ion-like transition state of the glycoside hydrolysis reaction, leading to tight binding and inhibition. nih.govtandfonline.com This mechanism is shared by monocyclic iminosugars like DNJ and bicyclic ones like castanospermine, both of which are potent inhibitors of ER α-glucosidases I and II, enzymes critical for the proper folding of viral glycoproteins. nih.govnih.gov
Despite this shared fundamental mechanism, significant differences arise from their varied structural features, leading to distinct inhibitory specificities.
Enzyme Specificity: The most profound difference lies in the specific glycosidases they inhibit. Monocyclic deoxynojirimycin and bicyclic castanospermine both target glucosidases. nih.gov In contrast, bicyclic swainsonine targets mannosidases. nih.gov This specificity is dictated by how well the arrangement of hydroxyl groups on the iminosugar ring mimics the natural sugar substrate (e.g., glucose vs. mannose) for a particular enzyme.
Impact on Glycoprotein Processing: As a direct consequence of their enzyme specificity, different iminosugar classes interrupt the glycoprotein processing pathway at different points. Glucosidase inhibitors like castanospermine and DNJ prevent the trimming of glucose residues from N-linked oligosaccharides in the endoplasmic reticulum. nih.gov Mannosidase inhibitors like swainsonine act later in the pathway, typically in the Golgi apparatus, preventing the removal of mannose residues. nih.gov
Influence of Core Structure: As noted previously, the core structure (monocyclic vs. bicyclic) can influence the potency and spectrum of inhibition even against the same class of enzymes. nih.gov The rigid, fused-ring system of bicyclic iminosugars can lock the molecule into a specific conformation, potentially enhancing its binding to the active site of some enzymes while preventing it from binding to others, as seen with this compound's lack of activity against α-galactosidase A. nih.gov
Biosynthetic Pathways of Indolizidine Alkaloids Analogous to 6,8a Diepi Castanospermine
Proposed Precursors and Enzymatic Transformations
The biosynthesis of the indolizidine alkaloid core, from which compounds like 6,8a-diepi-castanospermine are derived, is believed to originate from L-lysine. This amino acid serves as the fundamental building block, providing the nitrogen atom and a significant portion of the carbon skeleton. The initial steps of the pathway involve the conversion of L-lysine into L-pipecolic acid. This transformation is not a single-step process and involves several key enzymatic reactions.
One proposed pathway begins with the deamination of L-lysine, a reaction catalyzed by saccharopine dehydrogenase (SD). This enzyme facilitates the conversion of L-lysine to saccharopine. Subsequently, saccharopine is further metabolized to 2-aminoadipate 6-semialdehyde, which then undergoes cyclization to form 1-piperideine-6-L-carboxylate. The final step in the formation of the piperidine (B6355638) ring is the reduction of this intermediate by L-pipecolate oxidase (PO) to yield L-pipecolic acid. beilstein-journals.orgacs.org
The indolizidine ring system is then formed through the condensation of L-pipecolic acid with a two-carbon unit, which is supplied by malonyl-CoA. This condensation reaction, followed by cyclization, is catalyzed by a cyclase enzyme and results in the formation of the foundational intermediate, 1-indolizidinone (B1252335). nih.gov Subsequent enzymatic modifications, primarily reductions and hydroxylations, then tailor this core structure to produce the diverse array of polyhydroxylated indolizidine alkaloids observed in nature.
| Precursor/Enzyme | Role in Biosynthesis |
| L-Lysine | Primary precursor providing the nitrogen and a portion of the carbon skeleton. |
| Malonyl-CoA | Provides a two-carbon unit for the formation of the second ring. |
| Saccharopine Dehydrogenase (SD) | Catalyzes the initial deamination of L-lysine. |
| L-Pipecolate Oxidase (PO) | Catalyzes the formation of L-pipecolic acid. |
| Cyclase | Catalyzes the condensation and cyclization to form 1-indolizidinone. |
Intermediates in Indolizidine Ring System Formation
The assembly of the characteristic bicyclic indolizidine ring system is a stepwise process involving several key intermediates. Following the initial conversion of L-lysine, a series of transformations leads to the formation of the piperidine ring, which is the first of the two rings in the final structure.
The key intermediates in this part of the pathway include:
Saccharopine: Formed from the condensation of L-lysine and α-ketoglutarate.
2-Aminoadipate 6-semialdehyde: A transient intermediate resulting from the metabolism of saccharopine.
1-Piperideine-6-L-carboxylate: The cyclized form of 2-aminoadipate 6-semialdehyde.
L-Pipecolic acid: The stable piperidine-containing intermediate that serves as the direct precursor to the indolizidine core. beilstein-journals.orgacs.org
Once L-pipecolic acid is formed, the construction of the second ring commences. The condensation with malonyl-CoA leads to the formation of a β-keto acid intermediate, which then undergoes an intramolecular cyclization to yield 1-indolizidinone . nih.gov This bicyclic ketone is a crucial branch-point intermediate. From this stage, a series of reductions and hydroxylations, catalyzed by various oxidoreductases, lead to the formation of the polyhydroxylated indolizidine alkaloids. The specific sequence and stereochemistry of these subsequent reactions are what determine the final structure, such as that of castanospermine (B190763) or its various stereoisomers.
| Intermediate | Stage of Biosynthesis |
| Saccharopine | Early stage, derived from L-lysine. |
| 2-Aminoadipate 6-semialdehyde | Transient intermediate leading to cyclization. |
| 1-Piperideine-6-L-carboxylate | First cyclic intermediate. |
| L-Pipecolic acid | Stable piperidine precursor to the indolizidine ring. |
| 1-Indolizidinone | Foundational bicyclic ketone of the indolizidine core. |
Stereochemical Control in Natural Biosynthesis
The immense structural diversity of indolizidine alkaloids, including the existence of numerous stereoisomers like this compound, is a direct consequence of the high degree of stereochemical control exerted by the biosynthetic enzymes. While the specific enzymes responsible for the stereochemistry of this compound are yet to be identified, the principles of stereocontrol in analogous alkaloid biosynthetic pathways provide significant insight.
The stereocenters in polyhydroxylated indolizidine alkaloids are established during several key steps:
Formation of L-pipecolic acid: The initial precursor, L-lysine, is chiral, and its stereochemistry is retained during the formation of L-pipecolic acid. The enzymes involved in this conversion are highly specific for the L-enantiomer.
Reduction of 1-indolizidinone: The reduction of the ketone group in 1-indolizidinone to a hydroxyl group is a critical step in determining the stereochemistry at this position. The stereospecificity of the reductase enzyme dictates whether the resulting alcohol is in the R or S configuration.
Hydroxylation reactions: The subsequent additions of hydroxyl groups to the indolizidine core are catalyzed by hydroxylases, such as cytochrome P450 monooxygenases. These enzymes are known for their ability to catalyze regio- and stereospecific hydroxylations. The precise positioning and orientation of the substrate within the enzyme's active site ensure that the hydroxyl group is added to a specific carbon atom with a defined stereochemistry.
The specific combination of these stereospecific enzymes within a particular organism is what ultimately leads to the production of a specific stereoisomer of a polyhydroxylated indolizidine alkaloid. It is hypothesized that the biosynthetic pathway leading to this compound shares the early intermediates with the castanospermine pathway but diverges at the reduction and hydroxylation steps, where a different suite of enzymes with distinct stereospecificities is employed.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For complex stereoisomers like the castanospermine (B190763) family, ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY and HMQC), are essential for assigning the constitution and relative stereochemistry.
In the asymmetric synthesis of 1-deoxy-6,8a-di-epi-castanospermine , a close analogue of the target compound, NMR spectroscopy was critical for confirming the structure of the final product and its synthetic intermediates. nih.govacs.org The chemical shifts (δ) and coupling constants (J) of the protons provide definitive information about their chemical environment and spatial relationship to neighboring protons, allowing for the confirmation of the diepi configuration at the C6 and C8a positions.
Key spectral data from the analysis of 1-deoxy-6,8a-di-epi-castanospermine are summarized below. nih.gov The specific shifts and couplings are characteristic of the indolizidine ring system and the orientation of its substituents, which differ from those of castanospermine and other isomers. nih.gov
¹H and ¹³C NMR Spectral Data for 1-deoxy-6,8a-di-epi-castanospermine
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| 1 | 48.7 | 2.89 / 2.05 | m |
| 2 | 23.9 | 1.84 | m |
| 3 | 29.3 | 1.70 / 1.55 | m |
| 5 | 53.6 | 3.19 / 2.11 | m |
| 6 | 70.8 | 3.86 | m |
| 7 | 73.8 | 3.73 | dd, J = 5.0, 2.5 |
| 8 | 71.9 | 3.65 | t, J = 5.0 |
| 8a | 65.5 | 2.95 | m |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For castanospermine and its isomers, techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecular ions [M+H]⁺.
The molecular formula of 6,8a-diepi-castanospermine is C₈H₁₅NO₄, giving it a molecular weight of 189.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In the characterization of the analogue 1-deoxy-6,8a-di-epi-castanospermine (C₈H₁₅NO₃), HRMS provided a precise mass measurement that confirmed its elemental composition. nih.gov
The fragmentation pattern in MS/MS experiments can help differentiate between isomers, although it can be challenging for closely related stereoisomers. The fragmentation of the indolizidine core is influenced by the positions of the hydroxyl groups.
Mass Spectrometry Data for 1-deoxy-6,8a-di-epi-castanospermine
| Technique | Ion Type | Observed m/z | Formula | Note |
|---|---|---|---|---|
| HRMS-ESI | [M+H]⁺ | 174.1125 | C₈H₁₆NO₃⁺ | Confirms the elemental composition of the synthesized analogue. nih.gov |
Chromatographic Methods for Purification and Analysis
Chromatography is essential for both the isolation and purification of castanospermine alkaloids from natural sources or synthetic reaction mixtures, as well as for assessing the purity of the final compound. nih.gov Due to the high polarity and water solubility of these polyhydroxylated alkaloids, specialized chromatographic techniques are often required. researchgate.net
Ion-Exchange Chromatography : This technique is frequently used in the initial purification steps to separate the basic alkaloids from other non-basic plant constituents. nih.gov
High-Performance Liquid Chromatography (HPLC) : Reversed-phase (RP-HPLC) on columns like C18 can be used, but the high polarity of the compounds often results in poor retention. scielo.br Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable. Chiral HPLC, using specialized chiral stationary phases, is the definitive method for separating enantiomers and can also be effective for separating diastereomers like castanospermine isomers. mdpi.comresearchgate.net
Gas Chromatography (GC) : Due to their low volatility, polyhydroxylated alkaloids like this compound must be derivatized before GC analysis. A common method involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which increases volatility and allows for separation and purity assessment by GC. nih.gov
Thin-Layer Chromatography (TLC) : Preparative and analytical TLC are also used for purification and reaction monitoring. nih.gov
The selection of the appropriate chromatographic method is crucial for obtaining the highly pure samples required for biological testing and unambiguous spectroscopic characterization. chromatographytoday.com
X-ray Crystallography for Absolute Stereochemistry Determination (if available for relevant analogues)
While NMR can establish the relative stereochemistry of a molecule, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry, provided a suitable single crystal can be obtained. nih.gov This technique maps the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net
A crystal structure for this compound is not publicly available. However, the absolute configuration of the parent compound, castanospermine , has been determined by X-ray diffraction. nih.gov The analysis of its crystal structure provides a definitive stereochemical reference for the entire class of related alkaloids. nih.gov
In the study of castanospermine, high-resolution X-ray diffraction established its absolute configuration as (1S, 6S, 7R, 8R, 8aR). nih.gov This technique is the gold standard for stereochemical assignment and serves as a crucial benchmark when synthesizing new isomers. rsc.org For novel synthetic analogues where crystallization is successful, X-ray crystallography can unequivocally confirm the outcome of the stereoselective synthesis. researchgate.net
Crystallographic Data for the Relevant Analogue Castanospermine
| Compound | Crystal System | Space Group | Key Finding | Reference |
|---|---|---|---|---|
| Castanospermine | Monoclinic | P2₁ | The absolute configuration was definitively established. nih.gov | Hempel et al., 1993 nih.gov |
Theoretical and Computational Studies
Molecular Docking Simulations with Glycosidase Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,8a-diepi-castanospermine, docking simulations are crucial for understanding its interactions with the active sites of various glycosidase enzymes.
While direct docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on closely related castanospermine (B190763) analogues. For instance, docking calculations on C-2 fluorinated castanospermine derivatives with α-glucosidase have highlighted the critical role of hydrogen bonding. These studies revealed that the hydroxyl groups at C-1, C-2, C-3, and C-8 of the castanospermine scaffold typically form key hydrogen bonds with amino acid residues in the enzyme's active site, such as Asp and Arg. rsc.org
It is hypothesized that the altered stereochemistry at the C-6 and C-8a positions in this compound would lead to a different hydrogen bonding network and steric interactions within the glycosidase active site compared to castanospermine. The diepimer would present its hydroxyl groups at different spatial orientations, potentially leading to either a loss of crucial interactions or the formation of new, favorable ones. This altered binding mode is fundamental to its unique inhibitory profile. The specificity of this analogue for different glycosidases would be dictated by the precise topology and amino acid composition of their respective active sites.
Table 1: Postulated Key Interactions of this compound with a Generic Glycosidase Active Site
| Interaction Type | Involved Residues (Hypothetical) | Consequence of 6,8a-diepi Stereochemistry |
|---|---|---|
| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Arginine, Histidine | Altered orientation of hydroxyl groups may change the pattern and strength of hydrogen bonds. |
| Steric Hindrance | Aromatic residues (e.g., Phenylalanine, Tyrosine) | The diepimeric configuration might introduce steric clashes not present with castanospermine, or alleviate others. |
Quantum Chemical Calculations (e.g., DFT-QTAIM) on Inhibitor-Enzyme Interactions
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and bonding within a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution obtained from these calculations to characterize chemical bonds and non-covalent interactions. nih.gov
For glycosidase inhibitors like indolizidine alkaloids, a combined DFT-QTAIM approach can elucidate the nature of the interactions between the inhibitor and the enzyme's active site residues. semanticscholar.org This analysis goes beyond the classical picture of hydrogen bonds and can quantify the strength and nature of various interactions, including C-H···O, N-H···O, and O-H···O hydrogen bonds, as well as weaker van der Waals forces. semanticscholar.org
A theoretical DFT-QTAIM study on related indolizidinediols has demonstrated its utility in explaining conformational selectivity, which is crucial for biological activity. semanticscholar.org For this compound, such calculations would be invaluable in:
Precisely calculating the energies of different conformations.
Characterizing the intramolecular hydrogen bonds that stabilize specific conformers.
Analyzing the electronic properties of the inhibitor that contribute to its binding, such as the charge distribution and the electrostatic potential.
Quantifying the strength of individual hydrogen bonds and other non-covalent interactions with active site residues upon binding.
These quantum mechanical insights would provide a fundamental understanding of why this compound exhibits a particular inhibitory profile.
Conformational Analysis of this compound
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Indolizidine alkaloids, featuring a fused bicyclic ring system, can exist in several conformations, typically based on the chair or boat forms of the six-membered ring. nih.gov The relative energies of these conformers determine which shapes are most prevalent in solution and, therefore, most likely to be biologically active.
First-principles calculations have been successfully used to determine the stable conformations of other indolizidine alkaloids. For example, computational studies on the alkaloid (−)-235B′ identified four stable conformations: two chairs and two boats. nih.gov The energy differences between these conformers were significant, with one chair conformation being the most stable by a considerable margin (e.g., ~6.9 kcal/mol in aqueous solution). nih.gov Protonation of the nitrogen atom can also influence the relative free energies of these conformations. nih.gov
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Conformation | Relative Free Energy (kcal/mol) - Hypothetical | Predominant Population |
|---|---|---|---|
| A | Chair 1 | 0.00 | High |
| B | Chair 2 | > 3.0 | Low |
| C | Boat 1 | > 6.0 | Very Low |
Prediction of Binding Affinity and Specificity
The therapeutic potential of an enzyme inhibitor is determined by its binding affinity (how tightly it binds) and its specificity (whether it binds to the target enzyme over other, related enzymes). Computational methods can be used to predict these properties. While a specific computational study predicting the binding affinity of this compound across a range of glycosidases is not available, the principles can be understood from related compounds.
Subtle changes in the stereochemistry of indolizidine alkaloids can lead to dramatic shifts in their biological activity and specificity. For example, castanospermine is a potent inhibitor of glucosidase I, whereas its epimer, 6-epicastanospermine, is a very poor inhibitor of the same enzyme. nih.gov Conversely, 6-epicastanospermine is a potent inhibitor of amyloglucosidase (an α-glucosidase). nih.gov Another analogue, 7-deoxy-6-epi-castanospermine, inhibits amyloglucosidase and yeast α-glucosidase but is significantly less active than the tetrahydroxylated alkaloids. nih.gov
These experimental findings underscore the high degree of stereochemical fidelity required for potent enzyme inhibition. The specific arrangement of hydroxyl groups in this compound is expected to confer a unique specificity profile. Computational approaches like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) could be employed to calculate the relative binding free energies of this compound with a panel of different glycosidases. Such studies would predict its binding affinity and specificity, helping to identify its most likely biological targets and guiding further experimental validation.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biological Targets beyond Glycosidases
A primary avenue for future research lies in the systematic exploration of biological targets for 6,8a-diepi-castanospermine that extend beyond the well-characterized glycosidase enzymes. While its effects on various glycosidases are of interest, the subtle yet significant alterations in its three-dimensional structure compared to other castanospermine (B190763) isomers could lead to novel interactions with other protein families.
A noteworthy finding in this area is the potent inhibitory activity of a related analogue, 1-deoxy-6,8a-diepicastanospermine, against α-L-fucosidase. nih.gov This discovery underscores the principle that minor stereochemical changes can dramatically alter target specificity. Future investigations should therefore employ a broad range of screening platforms to identify non-glycosidase targets. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and high-throughput screening against diverse enzyme and receptor panels could reveal unexpected binding partners. The identification of such targets would open up entirely new therapeutic avenues for this compound and its derivatives, potentially in areas unrelated to glycosidase inhibition.
Development of New Stereoselective Synthetic Methodologies
The advancement of research into this compound and its analogues is intrinsically linked to the development of efficient and highly stereoselective synthetic routes. While methods for the synthesis of various castanospermine stereoisomers exist, the creation of novel and more adaptable synthetic strategies remains a critical goal.
Table 1: Selected Synthetic Strategies for Castanospermine Analogs
| Synthetic Approach | Key Reactions | Target Analog | Reference |
| Asymmetric Synthesis | Aza-Claisen rearrangement, stereoselective transannulation | 1-deoxy-6,8a-di-epi-castanospermine | nih.govsemanticscholar.orgacs.org |
| Asymmetric Synthesis | Extension of fructopyranoside spine, reductive amination | 1-deoxy-6,8a-diepicastanospermine | researchgate.net |
Exploration of Biosynthetic Engineering for Analog Production
The natural biosynthetic pathways of castanospermine offer a tantalizing blueprint for the production of this compound and other rare stereoisomers through metabolic engineering. While the precise enzymatic steps leading to the various castanospermine isomers are not fully elucidated, understanding and harnessing these pathways could provide a sustainable and efficient means of production.
Future research in this domain should focus on identifying and characterizing the key enzymes, such as isomerases and epimerases, within the castanospermine biosynthetic pathway that are responsible for generating stereochemical diversity. Once identified, the genes encoding these enzymes could be cloned and expressed in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae. By engineering the metabolic pathways of these organisms, it may be possible to create "cellular factories" capable of producing specific castanospermine stereoisomers, including this compound, from simple starting materials. This approach would not only provide a scalable source of the compound but also open the door to generating novel, "unnatural" analogues through the introduction of engineered enzymes with altered substrate specificities.
Advanced Mechanistic Studies at the Molecular Level
A deep understanding of how this compound interacts with its biological targets at the molecular level is paramount for rational drug design and the development of next-generation analogues. While the inhibitory mechanisms of castanospermine against glycosidases are relatively well-understood, the molecular basis for the target specificity of its various stereoisomers remains an area ripe for investigation.
Advanced computational techniques, such as molecular docking and molecular dynamics simulations, should be employed to model the binding of this compound to the active sites of both known and putative protein targets. These in silico studies can provide valuable insights into the key intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that govern binding affinity and specificity. Furthermore, structural biology techniques, including X-ray crystallography and cryo-electron microscopy, could be used to obtain high-resolution structures of this compound in complex with its target proteins. Such detailed structural information would be invaluable for understanding its mechanism of action and for guiding the design of more potent and selective inhibitors.
Investigation of this compound in Emerging Biological Paradigms
The unique biological activities of this compound may hold relevance in a variety of emerging and rapidly evolving areas of biomedical research. As our understanding of complex biological processes deepens, so too do the opportunities for identifying novel therapeutic applications for specialized chemical probes like this compound.
Future research should explore the potential effects of this compound in cutting-edge fields such as the regulation of the gut microbiome, the modulation of cellular senescence, and the control of protein quality control pathways. For instance, given the critical role of glycosidases in microbial metabolism and host-glycan interactions, it is plausible that this compound could influence the composition and function of the gut microbiota. Similarly, the intricate interplay between glycosylation and cellular aging suggests that this compound could have effects on senescence-associated pathways. A systematic investigation of this compound in these and other emerging biological paradigms has the potential to uncover novel and unexpected therapeutic opportunities.
常见问题
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Answer : Systematically vary hydroxylation patterns and ring substituents via semi-synthesis. Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Include negative controls (e.g., epimerization byproducts) to rule out artifactual inhibition .
Data Reporting and Reproducibility
Q. What minimal data standards should be included in publications on this compound?
- Answer : Raw spectral data (NMR, HRMS), chromatograms (HPLC purity ≥95%), and crystal structure CIF files (if available). For biological assays, report exact enzyme sources (e.g., Sigma Cat#), cell line authentication, and statistical power calculations .
Q. How to ensure reproducibility of glycosidase inhibition assays across laboratories?
- Answer : Adopt standardized protocols from consortia (e.g., IUPAC guidelines for enzyme kinetics). Share reference compounds (e.g., castanospermine) as internal controls and use open-source data platforms (e.g., Zenodo) to publish raw kinetic traces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
